N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-2-methoxybenzamide
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Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a broad range of biological activities . They are known to interact with various targets, including those involved in antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Given the wide range of biological activities associated with quinoline derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)23(21(25)17-9-5-7-11-19(17)26-3)13-16-12-15-8-4-6-10-18(15)22-20(16)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIVKXOMBLJZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.